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Compound of Interest

Compound Name: Glycerides, C14-26

Cat. No.: B1200405

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Glycerides, C14-26"
as a lipid matrix in the formulation of controlled-release drug delivery systems. Detailed
protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) and
Nanostructured Lipid Carriers (NLCs) are provided to guide researchers in their formulation
development efforts.

Introduction to "Glycerides, C14-26"

"Glycerides, C14-26" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides with
fatty acid chain lengths ranging from 14 to 26 carbon atoms.[1][2][3] This long-chain glyceride
mixture is a solid at room temperature and is characterized by its biocompatibility and
biodegradability, making it a suitable excipient for pharmaceutical formulations.[4] Its
hydrophobic nature allows for the encapsulation of lipophilic drugs, enhancing their solubility
and bioavailability. In drug delivery, "Glycerides, C14-26" serves as a solid lipid matrix for the
production of SLNs and NLCs, which can offer controlled drug release and improved drug
stability.[5][6]

Physicochemical Properties

While specific experimental data for "Glycerides, C14-26" is limited, its properties can be
inferred from chemically similar long-chain glycerides like glyceryl behenate (C22) and glyceryl
stearate (C18).

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1200405?utm_src=pdf-interest
https://www.benchchem.com/product/b1200405?utm_src=pdf-body
https://www.benchchem.com/product/b1200405?utm_src=pdf-body
https://www.benchchem.com/product/b1200405?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB4900726_EN.htm
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/382622
https://www.chemnet.com/cas/en/68002-72-2/Glycerides,-C14-26.html
https://www.researchgate.net/profile/Rabinarayan-Parhi/publication/285711178_Production_of_Solid_Lipid_Nanoparticles-Drug_Loading_and_Release_Mechanism/links/624e808fcf60536e23486c78/Production-of-Solid-Lipid-Nanoparticles-Drug-Loading-and-Release-Mechanism.pdf
https://www.benchchem.com/product/b1200405?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9012924/
https://www.researchgate.net/publication/23656778_Recent_Advances_and_Patents_on_Solid_Lipid_Nanoparticles
https://www.benchchem.com/product/b1200405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value/iInformation Source

CAS Number 68002-72-2 [11[21131[7118]

Synonyms (C14-C26) Trialkyl glyceride [31[7]

Appearance White to off-white waxy solid Analogous to similar glycerides

] ] Expected to be in the range of o ]
Melting Point £0.80 °C Analogous to similar glycerides

Insoluble in water; Soluble in
- organic solvents like
Solubility [9]
chloroform and ethanol when

heated

Generally recognized as safe
Biocompatibility (GRAS) for pharmaceutical [10]

use

Applications in Drug Delivery

"Glycerides, C14-26" is a versatile lipid matrix for formulating various drug delivery systems,
primarily Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These
systems offer several advantages, including:

o Controlled and sustained drug release: The solid lipid matrix effectively retards the diffusion
of the encapsulated drug.[5]

o Enhanced bioavailability of poorly water-soluble drugs: The lipid matrix can improve the
dissolution and absorption of lipophilic drugs.[10]

e Improved drug stability: Encapsulation within the lipid matrix can protect sensitive drugs from
chemical and enzymatic degradation.[10]

o Targeted drug delivery: Surface modification of the nanoparticles can enable site-specific
drug delivery.

Experimental Protocols
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The following are detailed protocols for the preparation of SLNs and NLCs using "Glycerides,
C14-26" as the lipid matrix. These protocols are adapted from established methods for similar
long-chain glycerides.[9][11][12]

Protocol 1: Preparation of Solid Lipid Nanoparticles
(SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using a high-pressure homogenization
technique, a robust and scalable method.

Materials:

"Glycerides, C14-26" (Solid Lipid)

Drug (Lipophilic)

Surfactant (e.g., Poloxamer 188, Tween 80)

Co-surfactant (e.g., Soy lecithin) (Optional)

Purified Water

Equipment:

High-pressure homogenizer

High-shear homogenizer (e.g., Ultra-Turrax)

Water bath

Magnetic stirrer with heating plate

Beakers and other standard laboratory glassware
Procedure:

e Preparation of the Lipid Phase:
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o Weigh the required amount of "Glycerides, C14-26" and the lipophilic drug.

o Melt the lipid by heating it 5-10 °C above its melting point in a beaker placed in a water
bath.

o Add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase
is obtained.

o Preparation of the Aqueous Phase:
o Weigh the required amount of surfactant (and co-surfactant, if used).
o Dissolve the surfactant in purified water in a separate beaker.
o Heat the aqueous phase to the same temperature as the lipid phase.
e Formation of the Pre-emulsion:

o Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with
a magnetic stirrer.

o Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes
to form a coarse oil-in-water (o/w) pre-emulsion.

e High-Pressure Homogenization:

o Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated
to the same temperature.

o Homogenize the pre-emulsion for several cycles (typically 3-5 cycles) at a pressure range
of 500-1500 bar.

e Cooling and SLN Formation:

o Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or
allowing it to cool under ambient conditions.

o The lipid will recrystallize, forming solid lipid nanoparticles.
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e Characterization:

o Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta
potential, encapsulation efficiency, and drug loading.

Diagram of the Hot Homogenization Workflow:

Lipid Phase Preparation

Lipophilic Drug

Melt Lipid
(T>MP)

Aqueous Phase Preparation

Glycerides, C14-26 Final Steps

Emulsification

Hot Lipid Phase
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Click to download full resolution via product page

Caption: Workflow for SLN preparation by hot homogenization.

Protocol 2: Preparation of Nanostructured Lipid Carriers
(NLCs) by Solvent Emulsification-Diffusion
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This protocol is suitable for thermolabile drugs as it avoids high temperatures during the
homogenization step.

Materials:

"Glycerides, C14-26" (Solid Lipid)

Liquid Lipid (e.g., Oleic acid, Miglyol 812)

Drug (Lipophilic)

Organic Solvent (e.g., Chloroform, Dichloromethane)

Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188)

Equipment:

Homogenizer (High-shear or High-pressure)

Magnetic stirrer

Rotary evaporator

Standard laboratory glassware

Procedure:

e Preparation of the Organic Phase:

o Dissolve "Glycerides, C14-26," the liquid lipid, and the drug in a suitable organic solvent.

o Preparation of the Aqueous Phase:

o Prepare an aqueous solution of the surfactant.

o Emulsification:

o Add the organic phase to the aqueous phase under high-shear homogenization to form an
oil-in-water (o/w) emulsion.
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o The homogenization time and speed should be optimized to achieve the desired droplet
size.

e Solvent Evaporation:

o Transfer the emulsion to a rotary evaporator.

o Evaporate the organic solvent under reduced pressure.

o As the solvent is removed, the lipids precipitate, forming NLCs.
 Purification (Optional):

o The NLC dispersion can be centrifuged or dialyzed to remove any unencapsulated drug
and excess surfactant.

e Characterization:

o Characterize the NLC dispersion for particle size, PDI, zeta potential, encapsulation
efficiency, and drug loading.

Diagram of the Solvent Emulsification-Diffusion Workflow:
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Caption: Workflow for NLC preparation by solvent emulsification-diffusion.

Characterization of Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the formulated
SLNs and NLCs.
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Typical Expected

Parameter Method Values (Analogous  Source
Systems)
) ) Dynamic Light 100 - 400 nm, PDI <
Particle Size and PDI ] [11]
Scattering (DLS) 0.3
) Electrophoretic Light -10 to -30 mV (for
Zeta Potential ) o [11]
Scattering anionic surfactants)
Ultracentrifugation
] followed by
Encapsulation T
o quantification of free 70 - 95% [11]
Efficiency (%)
drug (e.g., HPLC, UV-
Vis)
Quantification of total
Drug Loading (%) and encapsulated 1-10%
drug
Transmission Electron
Microscopy (TEM), ]
Morphology ) Spherical shape
Scanning Electron
Microscopy (SEM)
. . . Lower melting point
o Differential Scanning
Crystallinity and ) and reduced
Calorimetry (DSC), X- [11]

Polymorphism

ray Diffraction (XRD)

crystallinity compared
to bulk lipid

In Vitro Drug Release

Dialysis Bag Method,
Franz Diffusion Cell

Sustained release

over 24-48 hours

[9]

Formula for Encapsulation Efficiency (EE) and Drug Loading (DL):

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipid and Drug] x 100
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Quantitative Data from Analogous Long-Chain
Glyceride Systems

The following tables summarize quantitative data from published studies on SLNs and NLCs
formulated with long-chain glycerides chemically similar to "Glycerides, C14-26". This data can
serve as a benchmark for researchers developing formulations with "Glycerides, C14-26".

Table 1. Formulation and Characterization of Donepezil-loaded SLNs using Glyceryl
Behenate[9]

Parameter Value

Lipid Glyceryl Behenate

Drug Donepezil

Preparation Method Solvent Emulsification-Diffusion
Particle Size (nm) 2145 + 4.07

Zeta Potential (mV) -12.7 £ 0.87

Entrapment Efficiency (%) 81.6+23

In Vitro Release (24h) 96.72 + 5.89%

Table 2: Formulation and Characterization of Lopinavir-loaded SLNs using Glyceryl
Behenate[11]
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Parameter Value

Lipid Glyceryl Behenate

Drug Lopinavir

Preparation Method Hot Self-Nanoemulsification
Particle Size (nm) 2145 + 4.07

Zeta Potential (mV) -12.7 £ 0.87

Entrapment Efficiency (%) 81.6+2.3

Table 3: Characterization of Drug-loaded SLNs using Glyceryl Monostearate

] . Entrapment ]
Drug Particle Size (nm) . Drug Loading (%)
Efficiency (%)
Dibenzoyl Peroxide 194.6 +5.03 80.5+9.45 0.805 £ 0.093
Erythromycin Base 220+£6.2 94.6 +£14.9 0.946 £ 0.012

Triamcinolone
_ 227.3+25 96 +11.5 0.96 + 0.012
Acetonide

Safety and Biocompatibility

"Glycerides, C14-26" is considered to have a low toxicity profile and is generally recognized as
safe for use in pharmaceutical products. Studies on similar long-chain fatty acid glycerides
have shown them to be non-toxic via oral and dermal routes.[4] As with any new formulation, it
is essential to conduct appropriate biocompatibility and toxicity studies for the final drug
product.

Conclusion

"Glycerides, C14-26" presents a promising lipid matrix for the development of SLN and NLC-
based drug delivery systems. Its biocompatibility and ability to form a solid matrix for controlled
drug release make it a valuable tool for formulating poorly soluble drugs. The provided
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protocols and characterization data from analogous systems offer a solid starting point for
researchers to explore the full potential of "Glycerides, C14-26" in advanced drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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